Home > Products > Screening Compounds P74244 > Prasterone enanthate
Prasterone enanthate -

Prasterone enanthate

Catalog Number: EVT-5850318
CAS Number:
Molecular Formula: C26H40O3
Molecular Weight: 400.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prasterone enanthate, also known as dehydroepiandrosterone enanthate, is a synthetic derivative of prasterone (dehydroepiandrosterone). It is classified as a steroid ester and serves primarily as a long-acting prodrug of prasterone. This compound is particularly relevant in the context of menopausal hormone therapy, where it is often combined with estradiol valerate to enhance therapeutic effects. Prasterone enanthate has garnered attention for its potential weak androgenic effects and its dual role as both an androgen and estrogen prohormone, making it useful in hormone replacement therapies for menopausal women.

Source and Classification

Prasterone enanthate is synthesized from prasterone through the esterification process with enanthic acid. The compound falls under the classification of steroid hormones and is recognized for its biochemical properties that allow it to be converted into both androgens and estrogens in the body. Its chemical formula is C26H40O3C_{26}H_{40}O_{3} with a molar mass of approximately 400.6 g/mol .

Synthesis Analysis

Methods

The synthesis of prasterone enanthate involves the esterification of prasterone with enanthic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion to the desired ester product. Various methods can be employed for this synthesis, including:

  • Reflux Esterification: Utilizing catalysts under controlled temperatures to facilitate the reaction.
  • Industrial Production: In large-scale settings, optimized conditions are used to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.

Technical Details

The esterification process generally involves the following steps:

  1. Mixing prasterone and enanthic acid in the presence of a catalyst.
  2. Heating the mixture to reflux temperature to promote reaction.
  3. Cooling and purifying the resulting prasterone enanthate through recrystallization.
Molecular Structure Analysis

Prasterone enanthate exhibits a steroidal structure characterized by four fused carbon rings typical of steroid compounds. The molecular structure can be represented as follows:

  • Chemical Formula: C26H40O3C_{26}H_{40}O_{3}
  • Molecular Weight: Approximately 400.6 g/mol
  • Structural Characteristics: The compound features an ester functional group derived from the combination of prasterone and enanthic acid.
Chemical Reactions Analysis

Prasterone enanthate can undergo several chemical reactions, including:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding prasterone and enanthic acid.
  • Oxidation: The compound may undergo oxidation to produce various oxidized derivatives.
  • Reduction: Prasterone enanthate can be reduced to form derivatives of prasterone.

Reaction Conditions

  • Hydrolysis: Performed in acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) environments.
  • Oxidation: Common reagents include potassium permanganate or chromium trioxide.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Mechanism of Action

Upon administration via intramuscular injection, prasterone enanthate undergoes hydrolysis in tissue depots to release prasterone and heptanoic acid (enanthic acid). This process allows prasterone to enter systemic circulation, where it exerts its biological effects. Pharmacokinetic studies indicate that prasterone levels peak within 1 to 4 days post-injection, with effects lasting approximately 18 days due to its prolonged action .

Prasterone acts as an agonist for both androgen and estrogen receptors, influencing various physiological processes such as muscle growth, fat distribution, and sexual function. Its neurosteroid properties also contribute to mood regulation and cognitive function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Prasterone enanthate typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: Prasterone enanthate is stable under standard storage conditions but may degrade under extreme temperatures or humidity.
  • Reactivity: The compound is reactive towards hydrolysis, oxidation, and reduction reactions as previously described.
Applications

Prasterone enanthate is primarily used in hormone replacement therapy for individuals with adrenal insufficiency or those experiencing age-related declines in hormone levels. Its applications include:

  • Menopausal Hormone Therapy: Often combined with estradiol valerate to enhance therapeutic outcomes in menopausal women.
  • Potential Benefits in Muscle Mass Improvement: Investigated for its ability to improve muscle mass and strength in older adults.
  • Psychotropic Benefits: Some studies suggest it may improve mood and well-being beyond the effects of estradiol alone .
Introduction to Prasterone Enanthate

Historical Context and Discovery

Prasterone enanthate (DHEA enanthate) emerged from mid-20th century steroid research aimed at developing long-acting hormonal formulations. Schering AG patented the compound in 1968–1971 through strategic esterification of dehydroepiandrosterone (DHEA), a native adrenal steroid [2] [5] [7]. This chemical modification exploited pharmaceutical principles of prodrug design: the enanthate (heptanoate) ester group significantly delayed systemic release by slowing hydrolysis from tissue deposition sites after intramuscular injection [2] [9]. The combination formulation with estradiol valerate (marketed as Gynodian Depot from 1975) represented an innovative therapeutic approach for menopausal symptoms, positioning prasterone enanthate as a weak androgen component intended to provide psychotropic benefits without virilizing effects [5] [9]. Its development coincided with growing scientific interest in DHEA's physiological decline during aging and potential therapeutic applications [1] [8].

Table 1: Development Timeline of Prasterone Enanthate

YearMilestoneSignificance
1966Initial clinical testingEarly evaluation of estrogen-androgen combinations
1968Patent filing (Schering AG)Protection of esterification methodology
1972First scientific publicationDocumentation of menopausal symptom trials
1975Market introduction (Europe)Launch of Gynodian Depot

Structural Classification Within Steroid Biochemistry

Prasterone enanthate (C₂₆H₄₀O₃; molecular weight 400.603 g/mol) is classified as a C19 androstane steroid derivative with specific modifications:

  • Core Structure: The androst-5-en-3β-ol-17-one backbone preserves Δ⁵ unsaturation characteristic of DHEA, distinguishing it from saturated 5α-reduced steroids [1] [4]. The 3β-hydroxyl group is essential for enzymatic conversion downstream sex hormones [10].
  • Esterification: Enanthoic acid (heptanoic acid, C₇H₁₄O₂) forms an ester bond at the C3β position, converting the polar hydroxyl group to a lipophilic moiety [2] [7]. This modification dramatically alters pharmacokinetics without affecting steroid receptor affinity.
  • Prodrug Characteristics: Post-injection, esterases cleave the enanthate sidechain, regenerating native DHEA (prasterone) as the biologically active metabolite [2] [3]. Systemic hydrolysis occurs gradually, yielding detectable DHEA levels for 18–21 days post-administration [2] [9].

Table 2: Structural Attributes of Prasterone Enanthate

Structural FeatureBiochemical SignificancePharmacological Impact
Δ⁵-unsaturation (A-ring)Prevents 5α-reductase saturationMaintains metabolic flexibility
3β-enanthate esterIncreases lipophilicityProlongs depot release from injection site
17-ketone groupAllows reduction to 17β-hydroxytestosteroneEnables tissue-specific androgen synthesis
Unmodified D-ringPreserves binding to neurosteroid targetsMaintains GABAergic modulation capacity

Role in Endocrine and Neurosteroid Systems

Prasterone enanthate exerts multi-system physiological effects through its conversion to DHEA and downstream metabolites:

Endocrine Functions

As a DHEA prodrug, prasterone enanthate serves as a prehormone reservoir for peripheral intracrine conversion to sex steroids. Target tissues (including vaginal epithelium, bone, and adipose) express steroidogenic enzymes that transform DHEA into:

  • Androgens: Via 3β-hydroxysteroid dehydrogenase (3β-HSD) yielding androstenedione/testosterone [1] [10]
  • Estrogens: Through aromatase-mediated conversion to estrone/estradiol [6] [10]This tissue-specific metabolism enables localized hormone action without substantial serum hormone elevation [1] [6]. In adrenal insufficiency contexts, DHEA replacement restores androgen precursors critical for anabolic functions and well-being [8].

Neurosteroid Activities

Beyond endocrine conversion, DHEA directly modulates neural excitability via:

  • Receptor Interactions: Allosteric modulation of γ-aminobutyric acid type A (GABAA), N-methyl-D-aspartate (NMDA), and sigma-1 (σ1) receptors [6] [10].
  • Neuroplasticity Regulation: Experimental models demonstrate DHEA enhances neurite outgrowth, synaptic formation, and hippocampal neurogenesis [6].
  • Neuroprotection: σ1 receptor activation promotes neuronal survival under oxidative stress and modulates calcium signaling [6] [10].

Prasterone enanthate’s slow-release pharmacokinetics potentially sustains these neuroactive effects, though direct evidence remains limited compared to native DHEA.

Table 3: Biochemical Actions in Physiological Systems

Target SystemPrimary MechanismsFunctional Outcomes
Peripheral endocrineIntracrine conversion to androgens/estrogensTissue-specific hormone effects without systemic exposure
Neurosteroid signalingDirect receptor modulation (GABAA, NMDA, σ1)Regulation of neuronal excitability and stress responses
Neurotrophic pathwaysEnhancement of synaptogenesis and neurogenesisPotential cognitive and mood modulation
Adrenal restorationPrecursor replenishment in deficiency statesImprovement in energy, libido, and well-being

Compound Nomenclature and Classification

Table 4: Systematic Terminology for Prasterone Enanthate

Nomenclature TypeDesignation
IUPAC Name[(3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate
Chemical FormulaC₂₆H₄₀O₃
CAS Registry23983-43-9
SynonymsDehydroepiandrosterone enanthate; DHEA-E; Prasterone heptanoate; SH-90300-D
Therapeutic CategoryAndrogen ester; Neurosteroid; Estrogen precursor
ATC CodeG03EA03 (Combined with estrogen)

Properties

Product Name

Prasterone enanthate

IUPAC Name

(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) heptanoate

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3

InChI Key

HHENOUDBWKNPAB-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.